N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
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Description
N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothienopyrimidines and is known to possess unique properties that make it a promising candidate for drug development.
Scientific Research Applications
- N-Allyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine has been investigated for its antimicrobial properties. In a study by Abdelhamid et al., a novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized using this compound as a precursor . These derivatives were screened for their antimicrobial activity against various microorganisms.
- 1,3,4-Thiadiazoles are common heterocyclic pharmacophores with diverse biological activities. They have been studied for their antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive properties .
- The presence of the thiadiazole moiety in N-Allyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-amine suggests potential therapeutic applications in these areas.
- The compound contains a pyrimidine ring fused with a 1,2,4-triazole ring. Such 1,2,4-triazolopyrimidines have attracted interest due to their pharmacological activities, including antitumor, antimalarial, antimicrobial, anti-inflammatory, and antifungal properties .
- The elaborated synthetic method involving N-Allyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-amine provides an excellent opportunity for combinatorial protocols in medicinal chemistry .
- The sequential application of key steps, such as aza-Claisen rearrangement, C–H functionalization, C–N coupling, and cyclization, enables the creation of various N-heterocycles .
- The combination of 1,2,4-triazole and piperazine in N-Allyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4-amine forms a “privileged motif.” This motif has been recognized as important in medicinal chemistry for several decades .
Antimicrobial Activity
Heterocyclic Pharmacophores
1,2,4-Triazolopyrimidines
Combinatorial Chemistry
Medium-Sized N-Heterocycles
Privileged Motif
properties
IUPAC Name |
N-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-7-14-12-11-9-5-3-4-6-10(9)17-13(11)16-8-15-12/h2,8H,1,3-7H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDNECHNCXRLMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine |
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